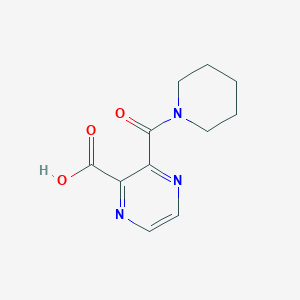

3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid

説明

特性

IUPAC Name |

3-(piperidine-1-carbonyl)pyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O3/c15-10(14-6-2-1-3-7-14)8-9(11(16)17)13-5-4-12-8/h4-5H,1-3,6-7H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OENKFRNTAYNSBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=NC=CN=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90649725 | |

| Record name | 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

302560-90-3 | |

| Record name | 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid typically involves the following steps:

Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors, such as 1,2-diamines with α-diketones.

Introduction of the Piperidine Moiety: The piperidine ring is introduced via nucleophilic substitution reactions. For instance, piperidine can react with a suitable acyl chloride to form the piperidine-1-carbonyl group.

Coupling Reactions: The final step involves coupling the piperidine-1-carbonyl group with the pyrazine-2-carboxylic acid under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar routes but optimized for efficiency and yield. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

化学反応の分析

Types of Reactions

3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyrazine rings, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Oxidized derivatives of the pyrazine or piperidine rings.

Reduction: Reduced forms of the carbonyl groups.

Substitution: Substituted derivatives with various functional groups.

科学的研究の応用

Antimycobacterial Activity

One of the most significant applications of 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid is in the development of antimycobacterial agents. Research indicates that derivatives of pyrazine-2-carboxylic acid, including this compound, exhibit potent activity against Mycobacterium tuberculosis. For instance, studies have shown that certain derivatives possess IC50 values ranging from 1.35 to 2.18 μM against M. tuberculosis H37Ra, indicating their potential as effective treatments for tuberculosis .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Pyrazine derivatives are known to influence various cellular pathways associated with cancer progression. Case studies have demonstrated that modifications to the pyrazine structure can enhance cytotoxicity against different cancer cell lines. For example, compounds derived from pyrazine have shown significant inhibition of specific kinases involved in tumor growth .

Neuropharmacological Effects

In terms of neuropharmacology, this compound has been studied for its interactions with neurotransmitter systems. Research indicates that it may affect receptors associated with psychiatric disorders, potentially providing insights into treatments for conditions such as schizophrenia . The ability of this compound to induce hallucinogenic effects in animal models highlights its relevance in studying neurological mechanisms .

Comparative Efficacy

To better understand the efficacy of this compound compared to other compounds, the following table summarizes key findings from recent studies:

| Compound | Target Pathogen/Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | M. tuberculosis H37Ra | 1.35 - 2.18 | Inhibition of cell wall synthesis |

| 3-(Phenyl-carbamoyl)pyrazine-2-carboxylic acid | M. tuberculosis H37Rv | 1.56 | Disruption of metabolic pathways |

| Cinnamic acid–pyrazine derivatives | SH-SY5Y (neuroblastoma) | EC50: 3.68 - 3.74 | Antioxidant activity |

作用機序

The mechanism of action of 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine and pyrazine rings can interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

類似化合物との比較

Pyrazine-2-carboxylic Acid Derivatives

Pyrazine-2-carboxylic acid (P2CA) derivatives are widely studied for their coordination chemistry and biological activity. Key distinctions from 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid include:

Key Differences :

- Coordination Chemistry : Unlike P2CA, which binds metals via carboxylate and pyrazine N-atoms , the piperidine substituent in this compound likely reduces metal-binding affinity, shifting applications toward organic synthesis or drug design.

- Biological Activity : Carboxamide derivatives (e.g., 3-(4-fluorophenylcarbamoyl)) show cytostatic effects , while the piperidine variant may enhance target specificity due to its bulkier, lipophilic substituent .

Piperidine-Modified Pyrazine Derivatives

Piperidine substituents on pyrazine rings are rare but critical for modulating pharmacokinetics:

Key Insights :

- Positional Isomerism : The position of the carboxylic acid on the piperidine ring (3 vs. 4) alters solubility and steric interactions .

- Functional Groups : The carbonyl linkage in this compound introduces a planar, conjugated system, enhancing stability compared to direct piperidine-pyrazine bonds .

Comparative Efficacy :

- Cytostatic Activity : Cyclopentylamide and bromophenyl groups in related compounds improve potency , whereas the piperidine-carbonyl group in the target compound may optimize metabolic stability.

- Catalytic Role : PCA’s role in vanadium-mediated oxidation relies on its ability to coordinate metals, a property diminished in this compound due to steric hindrance .

生物活性

3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid is a derivative of pyrazine-2-carboxylic acid, a compound known for its diverse biological activities. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound contains a pyrazine ring substituted with a piperidine carbonyl group and a carboxylic acid moiety, which may enhance its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the piperidine group may enhance lipophilicity, facilitating better membrane permeability and interaction with cellular targets.

Antimicrobial Activity

Research has demonstrated that derivatives of pyrazine-2-carboxylic acids exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown activity against Mycobacterium tuberculosis, with some derivatives achieving minimum inhibitory concentrations (MICs) as low as 1.56 μg/mL .

Table 1: Antimicrobial Activity of Pyrazine Derivatives

| Compound | Target Pathogen | MIC (μg/mL) |

|---|---|---|

| This compound | Mycobacterium tuberculosis | TBD |

| 3-[(4-Nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid | Mycobacterium tuberculosis | 1.56 |

| Propyl 3-{[4-(trifluoromethyl)phenyl]carbamoyl}pyrazine-2-carboxylate | Mycobacterium tuberculosis | TBD |

Antioxidant Activity

Studies have indicated that pyrazine derivatives possess antioxidant properties. For example, synthesized compounds showed good inhibition in assays measuring radical scavenging activities (e.g., ABTS and DPPH methods) . This suggests potential applications in preventing oxidative stress-related diseases.

Table 2: Antioxidant Activity of Pyrazine Derivatives

| Compound | Assay Type | IC50 (μM) |

|---|---|---|

| P10 | ABTS | TBD |

| P4 | DPPH | TBD |

Case Study 1: Antimycobacterial Screening

In a study focused on the synthesis and evaluation of pyrazine derivatives, researchers synthesized various compounds and tested their antimycobacterial activity. The study highlighted that certain derivatives exhibited promising results against Mycobacterium tuberculosis, indicating that modifications to the pyrazine structure can enhance biological activity .

Case Study 2: Molecular Docking Studies

Molecular docking studies conducted on synthesized piperazine derivatives indicated that the compounds displayed significant binding affinities towards GlcN-6-P synthase, an enzyme implicated in bacterial cell wall synthesis. The docking scores suggested that these compounds could serve as potential antibacterial agents by inhibiting this target .

Q & A

Q. What are the established synthetic routes for 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid?

The synthesis typically involves coupling a piperidine-carbonyl moiety to a pyrazine-2-carboxylic acid scaffold. Key steps include:

- Carboxylic acid activation : Pyrazine-2-carboxylic acid is activated using coupling agents like EDCI/HOBt to facilitate amide bond formation with piperidine .

- Regioselective substitution : Position 3 of the pyrazine ring is targeted using protective groups (e.g., tert-butoxycarbonyl) to avoid unwanted side reactions .

- Purification : Chromatography (HPLC or column) and recrystallization are employed to isolate the product with >95% purity .

Q. How is the compound characterized to confirm its structural integrity?

- Spectroscopic analysis :

- NMR : and NMR confirm the piperidine carbonyl linkage (e.g., carbonyl peaks at ~165–170 ppm) and pyrazine ring protons (δ 8.5–9.5 ppm) .

- Mass spectrometry : High-resolution MS validates the molecular formula (CHNO) .

- Chromatography : HPLC with UV detection ensures purity (>98%) and monitors degradation under stress conditions .

Q. What are the primary research applications of this compound?

It serves as:

- A pharmaceutical intermediate for kinase inhibitors, leveraging its pyrazine core for heterocyclic diversity .

- A ligand precursor in coordination chemistry, where the carboxylic acid and carbonyl groups bind transition metals (e.g., Cu, Pt) .

Advanced Research Questions

Q. What challenges arise in achieving regioselective substitution during synthesis?

Competing reactions at pyrazine positions 2 and 3 are common. Strategies include:

- Protective group strategies : Temporary protection of the carboxylic acid at position 2 with tert-butyl esters to direct substitution to position 3 .

- Catalytic control : Use of palladium catalysts in cross-coupling reactions to enhance regioselectivity .

- Data contradiction : Conflicting NMR results may arise from tautomerism; X-ray crystallography resolves ambiguities .

Q. How do computational methods aid in predicting reactivity and stability?

- DFT calculations : Predict electron density distribution, identifying reactive sites (e.g., nucleophilic attack at the pyrazine N-1 position) .

- Molecular docking : Models interactions with biological targets (e.g., kinase ATP-binding pockets) to guide structural modifications .

- Degradation studies : QSPR models correlate molecular descriptors (e.g., logP, H-bond donors) with hydrolytic stability under acidic/basic conditions .

Q. What analytical techniques are critical for resolving data contradictions in spectral interpretation?

- Multi-dimensional NMR : - HSQC and HMBC distinguish overlapping signals in complex mixtures .

- X-ray crystallography : Provides definitive proof of regiochemistry and stereochemistry when spectroscopic data is inconclusive .

- Cross-validation : IR spectroscopy confirms carbonyl stretches (1650–1750 cm) to rule out tautomeric forms .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。